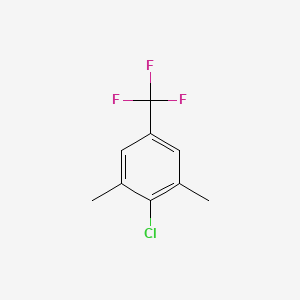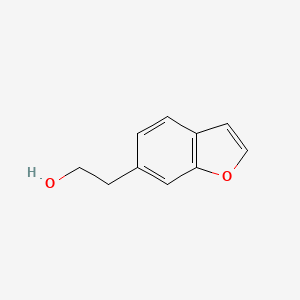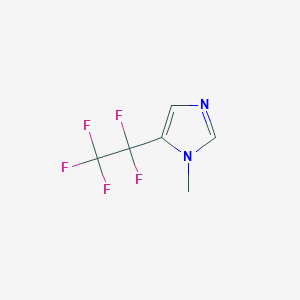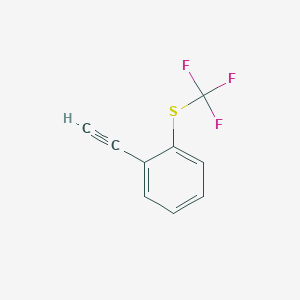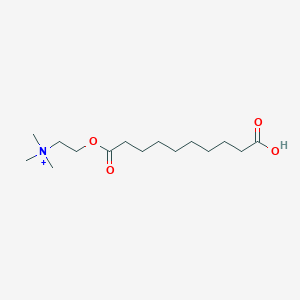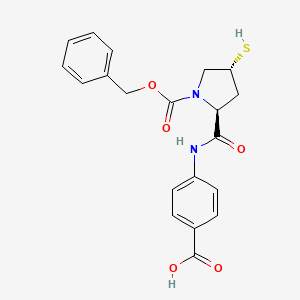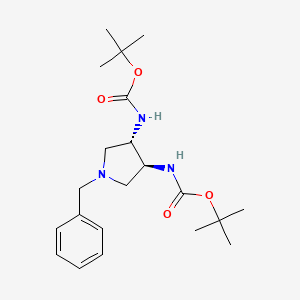
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate is a complex organic compound that features a pyrrolidine ring substituted with benzyl and di-tert-butyl dicarbamate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate typically involves the protection of the pyrrolidine nitrogen with tert-butyl groups followed by benzylation. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolidine derivatives, while substitution reactions can introduce various functional groups into the benzyl position .
Aplicaciones Científicas De Investigación
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butyl ((2S,3S,4S,5S)-3,4-dihydroxy-1,6-diphenylhexane-2,5-diyl)dicarbamate
- tert-Butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Di-tert-butyl ((3S,4S)-1-benzylpyrrolidine-3,4-diyl)dicarbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C21H33N3O4 |
|---|---|
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,4S)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C21H33N3O4/c1-20(2,3)27-18(25)22-16-13-24(12-15-10-8-7-9-11-15)14-17(16)23-19(26)28-21(4,5)6/h7-11,16-17H,12-14H2,1-6H3,(H,22,25)(H,23,26)/t16-,17-/m0/s1 |
Clave InChI |
QQWWHPLYCKURHB-IRXDYDNUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H]1CN(C[C@@H]1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



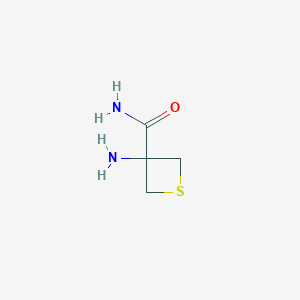

![7-(Difluoromethyl)benzo[d]oxazole-2-carbonitrile](/img/structure/B12863421.png)
![Barium (2R,3R,4R)-5-(2-amino-5,8-dioxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxamido)-2,3,4-trihydroxy-5-oxopentyl phosphate](/img/structure/B12863425.png)
![5-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B12863429.png)
